molecular formula C12H26O B14732937 5-Propylnonan-5-ol CAS No. 5340-52-3

5-Propylnonan-5-ol

Cat. No.: B14732937
CAS No.: 5340-52-3
M. Wt: 186.33 g/mol
InChI Key: MMRBKQPNLMBMGI-UHFFFAOYSA-N
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Description

5-Propylnonan-5-ol is an organic compound with the molecular formula C₁₂H₂₆O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylnonan-5-ol typically involves the reaction of nonane derivatives with propyl groups under controlled conditions. One common method is the reduction of 5-propylnonan-5-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically conducted at elevated temperatures and pressures in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Propylnonan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.

Major Products

    Oxidation: 5-Propylnonan-5-one or 5-propylnonanal.

    Reduction: Nonane derivatives.

    Substitution: Halogenated nonane derivatives.

Scientific Research Applications

5-Propylnonan-5-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Propylnonan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nonane chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    5-Nonanol: Similar structure but lacks the propyl group.

    5-Propylnonane: Similar structure but lacks the hydroxyl group.

    5-Propylnonan-5-one: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness

5-Propylnonan-5-ol is unique due to the presence of both a propyl group and a hydroxyl group at the same carbon atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5340-52-3

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

5-propylnonan-5-ol

InChI

InChI=1S/C12H26O/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3

InChI Key

MMRBKQPNLMBMGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCCC)O

Origin of Product

United States

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